What is the chemical structure of tyrosine betaine?
What is the chemical structure of tyrosine betaine?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosine betaine, also known as (2S)-3-(4-hydroxyphenyl)-2-(trimethylazaniumyl)propanoate or maokonine, is a naturally occurring derivative of the amino acid L-tyrosine.[1] It is classified as a quaternary ammonium compound and a member of the betaine family. Structurally, it is characterized by a tyrosine backbone with a trimethylated amino group, resulting in a permanent positive charge on the nitrogen atom and a zwitterionic nature at physiological pH. This unique chemical structure imparts specific physicochemical properties and biological activities, making it a molecule of interest in various research fields, including pharmacology and biochemistry. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, isolation, and biological significance of tyrosine betaine.
Chemical Structure and Properties
The chemical structure of L-tyrosine betaine is fundamental to its function. The presence of both a hydrophobic aromatic ring and a hydrophilic quaternary ammonium group and carboxylate group gives the molecule amphiphilic properties.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of L-tyrosine betaine is presented below. These data are crucial for its identification, characterization, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₇NO₃ | [1][2] |
| Molecular Weight | 223.27 g/mol | [1][2] |
| IUPAC Name | (2S)-3-(4-hydroxyphenyl)-2-(trimethylazaniumyl)propanoate | [1] |
| Synonyms | L-Tyrosine betaine, N,N,N-trimethyl-L-tyrosine, Maokonine | [1] |
| CAS Number | 69168-08-7 | [2] |
| Appearance | Solid powder | [3] |
| Solubility | Soluble in DMSO | [3] |
| Melting Point | >300 °C (decomposes) for L-tyrosine (parent compound) | [4][5] |
| Water Solubility | 0.45 g/L (at 25 °C) for L-tyrosine (parent compound) | [5] |
Note: Experimental data for some properties of tyrosine betaine are limited; some values are based on the parent compound, L-tyrosine, or are computationally derived.
Experimental Protocols
Synthesis of L-Tyrosine Betaine (N,N,N-trimethyl-L-tyrosine)
The synthesis of L-tyrosine betaine can be achieved through the exhaustive methylation of L-tyrosine. A general procedure, adapted from methods for the N-methylation of amino acids, is outlined below.
Principle: This synthesis involves the reaction of L-tyrosine with a methylating agent, such as methyl iodide, in the presence of a base. The reaction proceeds via nucleophilic substitution, where the amino group of tyrosine attacks the methyl group of the methylating agent. This process is repeated three times to form the quaternary ammonium ion.
Materials:
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L-Tyrosine
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Methyl iodide (CH₃I)
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Potassium carbonate (K₂CO₃) or another suitable base
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Methanol (MeOH)
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Distilled water
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Diethyl ether
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Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
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Dissolution: Dissolve L-tyrosine in a mixture of methanol and water in a round-bottom flask.
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Addition of Base: Add an excess of potassium carbonate to the solution to act as a base and scavenger for the HI produced during the reaction.
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Methylation: While stirring the mixture, add an excess of methyl iodide dropwise.
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Reflux: Heat the reaction mixture to reflux for several hours to ensure the completion of the methylation. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the inorganic salts.
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Purification: The filtrate is concentrated under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to yield pure L-tyrosine betaine.
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Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Isolation of Maokonine (Tyrosine Betaine) from Ephedra Species
Tyrosine betaine, under the name maokonine, has been identified as a constituent of Ephedra roots. The following is a general protocol for its isolation from plant material.
Principle: This method relies on the extraction of alkaloids from the plant material using a suitable solvent, followed by purification using chromatographic techniques.
Materials:
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Dried and powdered roots of Ephedra species
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Methanol or ethanol
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Hydrochloric acid (HCl)
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Ammonium hydroxide (NH₄OH)
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Dichloromethane (CH₂Cl₂) or chloroform (CHCl₃)
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Silica gel for column chromatography
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Solvent systems for chromatography (e.g., chloroform-methanol gradients)
Procedure:
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Extraction: Macerate the powdered plant material with methanol or ethanol at room temperature for an extended period or perform a Soxhlet extraction.
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Acid-Base Extraction: Concentrate the crude extract and then subject it to an acid-base extraction. Dissolve the residue in an acidic aqueous solution (e.g., 1M HCl) and wash with a non-polar solvent like dichloromethane to remove neutral and acidic compounds.
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Basification and Extraction: Basify the acidic aqueous layer with ammonium hydroxide to a pH of around 9-10. This will deprotonate any protonated alkaloids. Extract the aqueous layer with dichloromethane or chloroform to transfer the alkaloids into the organic phase.
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Purification: Concentrate the organic extract and subject the residue to column chromatography on silica gel. Elute the column with a gradient of chloroform and methanol. Collect fractions and monitor them by TLC.
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Isolation and Identification: Combine the fractions containing the desired compound and evaporate the solvent. The isolated maokonine can be further purified by recrystallization. The structure should be confirmed using spectroscopic techniques.
Biological Activity and Signaling Pathways
Tyrosine betaine exhibits several biological activities, with its roles as an osmoprotectant and an anti-inflammatory agent being of particular interest.
Osmoprotectant Activity
Like other betaines, tyrosine betaine can act as an osmoprotectant, helping cells to survive under conditions of osmotic stress. It accumulates in the cytoplasm and helps to maintain cell volume and turgor pressure without interfering with normal cellular functions. This property is crucial for organisms living in environments with fluctuating salinity or water availability.
Anti-inflammatory Activity via the NF-κB Pathway
Chronic inflammation is implicated in a wide range of diseases. The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Betaines, as a class of compounds, have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. While the precise mechanism for tyrosine betaine is still under investigation, it is proposed to interfere with one or more steps in this cascade, leading to a reduction in the production of inflammatory mediators.
Below is a diagram illustrating the general NF-κB signaling pathway and the putative point of inhibition by tyrosine betaine.
Conclusion
Tyrosine betaine is a fascinating molecule with a rich chemistry and promising biological activities. Its structural relationship to the essential amino acid L-tyrosine, combined with the presence of the betaine moiety, makes it a valuable subject for further research. The protocols and data presented in this guide are intended to provide a solid foundation for scientists and researchers interested in exploring the potential of tyrosine betaine in drug discovery and development, as well as in understanding its fundamental roles in biology. Further experimental validation of its properties and biological mechanisms of action will be crucial in unlocking its full therapeutic and scientific potential.
